1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol

Lipophilicity Drug-likeness Fragment-based drug discovery

1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol (CAS 634559-51-6) is a low-molecular-weight (196.25 g/mol) heterocyclic building block combining a furan ring and a piperazine moiety via an ethan-1-ol linker. Its computed physicochemical profile includes a low XLogP3 of -0.4, topological polar surface area (TPSA) of 48.6 Ų, two hydrogen bond donors, and four hydrogen bond acceptors.

Molecular Formula C10H16N2O2
Molecular Weight 196.25
CAS No. 634559-51-6
Cat. No. B2627166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol
CAS634559-51-6
Molecular FormulaC10H16N2O2
Molecular Weight196.25
Structural Identifiers
SMILESC1CN(CCN1)CC(C2=CC=CO2)O
InChIInChI=1S/C10H16N2O2/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12/h1-2,7,9,11,13H,3-6,8H2
InChIKeyUEEAIVAMUGLAFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol (CAS 634559-51-6): Scaffold Identity & Baseline Procurement Profile


1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol (CAS 634559-51-6) is a low-molecular-weight (196.25 g/mol) heterocyclic building block combining a furan ring and a piperazine moiety via an ethan-1-ol linker [1]. Its computed physicochemical profile includes a low XLogP3 of -0.4, topological polar surface area (TPSA) of 48.6 Ų, two hydrogen bond donors, and four hydrogen bond acceptors [1]. Commercially available from multiple suppliers (Enamine, Life Chemicals, AKSci, Chemscene, Leyan) at purities ranging from 95% to 98%, this compound is primarily offered as a versatile small-molecule scaffold for research and further manufacturing use [2].

Why 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol Cannot Be Interchanged with Generic Piperazine-Ethanol Analogs


Critical caveat: A systematic search of primary literature, authoritative databases, and patents (excluding benchchems, evitachem, molecule, vulcanchem) revealed a paucity of direct, quantitative head-to-head comparisons for this specific compound against its closest in-class analogs. No study was identified that simultaneously reports quantitative activity, selectivity, or ADMET data for both 1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol and a named comparator under identical experimental conditions. The differential evidence presented in Section 3 is therefore derived from computed physicochemical property differences (PubChem), vendor-reported purity specifications, and class-level SAR inferences from the furan and piperazine medicinal chemistry literature. Users should treat direct bioactivity comparisons as unvalidated until head-to-head studies are published [1][2].

Quantitative Procurement-Relevant Differentiation Evidence for 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol


XLogP3 Lipophilicity Differential vs. Thiophene and N-Methylpiperazine Analogs

The target compound exhibits a computed XLogP3 of -0.4 [1]. This is lower than the predicted XLogP3 for the thiophene bioisostere 1-(thiophen-2-yl)-2-(piperazin-1-yl)ethan-1-ol (estimated +0.2 to +0.5, based on the ~0.7 log unit increase typically observed when substituting furan with thiophene [2]) and substantially lower than the N-methylpiperazine analog 2-(4-methylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol (estimated +0.6 to +1.0 due to N-methylation [3]). Lower lipophilicity correlates with improved aqueous solubility and reduced off-target protein binding risk, which is advantageous for fragment-based screening and early lead optimization [2].

Lipophilicity Drug-likeness Fragment-based drug discovery

Topological Polar Surface Area (TPSA) Differentiation vs. Morpholine Analog

The target compound has a computed TPSA of 48.6 Ų [1]. In contrast, the morpholine analog 1-(furan-2-yl)-2-(morpholin-4-yl)ethan-1-ol is predicted to have a lower TPSA of approximately 41.9 Ų (replacement of piperazine NH with morpholine O eliminates one HBD and alters the heteroatom count) [2]. The higher TPSA of the target imposes a marginally greater polarity, which can reduce passive blood-brain barrier permeability but may enhance solubility. TPSA values below 60 Ų are generally considered favorable for oral absorption, placing both compounds within acceptable range, but the presence of an additional hydrogen bond donor (secondary amine NH) on the piperazine ring provides additional opportunities for specific target interactions (e.g., salt bridge formation with Asp/Glu residues) that the morpholine analog cannot engage [3].

Polarity Permeability CNS drug design

Commercial Purity Tiering: 98% vs. 95% Supplier Options

Suppliers offer this compound at two distinct purity tiers: 95% (Enamine, Life Chemicals, AKSci) and 98% (Chemscene, Leyan) [1]. For procurement decisions, the 98% purity grade reduces the burden of unidentified impurities by 3 percentage points absolute (a 60% relative reduction in total impurity load from 5% to 2%). This is particularly relevant for applications requiring precise stoichiometry, such as fragment library construction, biochemical assay preparation, or use as a synthetic intermediate in multi-step sequences where impurity carry-through could compromise downstream yields or assay data quality [2].

Procurement Purity specification Quality control

Fragment Library Suitability: MW, Rotatable Bond Count, and Derivatization Handle

With a molecular weight of 196.25 g/mol, 3 rotatable bonds, and a secondary alcohol functional group, this compound meets core fragment-likeness criteria (MW < 300, RotB ≤ 3) [1]. The secondary alcohol at the ethan-1-ol linker position serves as a synthetic handle that can be oxidized to a ketone, esterified, or converted to a leaving group for further derivatization [2]. In contrast, the analogous compound 2-(piperazin-1-yl)ethan-1-ol (CAS 103-76-4) lacks the furan ring entirely, removing opportunities for aromatic π-stacking and heterocycle-specific interactions while also reducing molecular complexity [3]. The presence of both a hydrogen bond donor (OH) and a basic piperazine NH on the same compact scaffold is a distinguishing feature for fragment library design [4].

Fragment-based drug discovery Scaffold Synthetic tractability

Storage Condition Differentiation: 2–8°C vs. Room Temperature Stability

Chemscene specifies storage at 2–8°C (sealed in dry conditions) for this compound , whereas some structurally related piperazine-ethanols (e.g., certain N-arylpiperazine derivatives) are shipped and stored at room temperature [1]. The requirement for refrigerated storage for the target compound suggests the presence of a thermally labile structural feature—likely the secondary alcohol in conjugation with the electron-rich furan ring, which may be prone to oxidation or dehydration under ambient conditions. Procurement planning must account for cold-chain logistics and reduced shelf-life relative to room-temperature-stable analogs [2].

Stability Storage Logistics

Distribution Coefficient (LogD) Prediction: Chembase LogP vs. PubChem XLogP3 Discrepancy

Two different logP values are reported for this compound: PubChem XLogP3 of -0.4 [1] and Chembase hydrophobicity (logP) of -0.058 [2], a discrepancy of 0.342 log units. While both indicate hydrophilic character, the magnitude of difference exceeds typical inter-method variability for neutral compounds and may reflect differences in calculation algorithms (atom-based vs. fragment-based) or the influence of ionization state assumptions for the piperazine NH. For procurement, this discrepancy highlights the importance of requesting experimentally determined logD (e.g., shake-flask at pH 7.4) from the vendor if accurate lipophilicity data are critical for the intended application (e.g., QSAR modeling, permeability prediction) [3].

Partition coefficient Quality control Data integrity

Recommended Application Scenarios for 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Member

With MW 196.25, XLogP3 -0.4, and 3 rotatable bonds, this compound adheres to fragment-likeness criteria and provides a secondary alcohol handle for rapid analog generation via oxidation, esterification, or nucleophilic displacement [1]. Its piperazine NH offers a pH-titratable group for solubility optimization, while the furan ring enables π-stacking interactions. The 98% purity grade (Chemscene/Leyan) is recommended for fragment library construction to minimize impurity interference in primary screens [2].

Synthetic Intermediate for CNS-Targeted Lead Optimization

The compound's TPSA of 48.6 Ų and XLogP3 of -0.4 place it within favorable CNS drug-like space (TPSA < 60 Ų) [1]. The unsubstituted piperazine NH can be selectively functionalized (e.g., sulfonylation, acylation, reductive amination) to modulate target affinity and ADME properties, while the furan ring serves as a metabolically labile or bioisosterically replaceable group in lead optimization [2]. The 2–8°C storage requirement should be factored into laboratory workflow planning .

Physicochemical Probe for Heterocycle Bioisostere Studies

The documented XLogP3 discrepancy between PubChem (-0.4) and Chembase (-0.058) highlights this compound's utility as a test case for computational vs. experimental logP comparisons in furan-containing piperazine derivatives [1][2]. Researchers comparing furan (target) vs. thiophene (higher logP) or N-methylpiperazine (higher logP) analogs can use this compound as the low-lipophilicity reference point in matched molecular pair analyses .

Antimicrobial Scaffold Exploration (Early-Stage Hit Finding)

Class-level evidence supports the antimicrobial potential of furan-piperazine hybrids [1]. Although direct MIC data from primary literature for this specific compound were not identified in the non-excluded source search, its structural features (furan ring, piperazine NH, secondary alcohol) align with pharmacophoric elements found in known antibacterial piperazine derivatives [2]. Procurement of the 98% purity grade is advised for reliable MIC determination and structure-activity relationship (SAR) studies .

Quote Request

Request a Quote for 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.